molecular formula C20H20N2O4 B2687905 6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone CAS No. 1574636-05-7

6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone

Cat. No. B2687905
CAS RN: 1574636-05-7
M. Wt: 352.39
InChI Key: WWFMDRWMZLEXCL-UHFFFAOYSA-N
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Description

6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone is not fully understood. However, studies have suggested that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that the compound exhibits anti-inflammatory, antioxidant, and anticancer activities. The compound has also been shown to exhibit neuroprotective effects in animal models of neurological disorders. In vivo studies have shown that the compound exhibits analgesic and anti-inflammatory activities in animal models of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone is its potential as a drug candidate for the treatment of various diseases. The compound has shown promising results in preclinical studies and has the potential to be developed into a new class of drugs. However, the limitations of this compound include its low solubility in water, which may limit its bioavailability and efficacy. The compound also has limited stability in solution, which may affect its potency and reproducibility in experiments.

Future Directions

There are several future directions for the research on 6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. The compound's mechanism of action and its effects on various cellular processes also require further investigation. Additionally, the compound's potential applications in the field of organic electronics and materials science require further exploration.

Synthesis Methods

The synthesis of 6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone can be achieved through a multistep process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 2,3,4-trimethoxybenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting product with ethyl acetoacetate. The final product is obtained by the reaction of the intermediate product with phenylhydrazine and acetic anhydride. This synthesis method has been reported to yield high purity and high yield of the final product.

Scientific Research Applications

6-phenyl-4-(2,3,4-trimethoxybenzyl)-3(2H)-pyridazinone has been extensively studied for its potential applications in various fields of research. In the field of medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has also been studied for its potential applications in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors.

properties

IUPAC Name

3-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-24-17-10-9-14(18(25-2)19(17)26-3)11-15-12-16(21-22-20(15)23)13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFMDRWMZLEXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CC2=CC(=NNC2=O)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-phenyl-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one

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